molecular formula C20H23N3O4 B4726375 N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide

Cat. No. B4726375
M. Wt: 369.4 g/mol
InChI Key: JBKIPGGFEZKTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide, also known as ITB, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic applications. ITB is a benzimidazole derivative that has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by suppressing the activity of various signaling pathways. In addition, this compound has been shown to have antifungal and antiviral activities by inhibiting the activity of enzymes involved in the biosynthesis of cell walls and viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is its high purity and yield, which makes it suitable for further research. This compound also has a wide range of potential therapeutic applications, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide. One potential direction is the development of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of this compound as a potential anticancer agent. Additionally, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Overall, the future directions of this compound research are promising and could lead to the development of novel therapeutic agents.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various preclinical studies. Its potential therapeutic applications, including anticancer, antifungal, antiviral, and neuroprotective effects, make it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of this compound and to develop this compound analogs with improved solubility and bioavailability.

Scientific Research Applications

N-(1-isopropyl-1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

3,4,5-trimethoxy-N-(1-propan-2-ylbenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-12(2)23-11-21-15-10-14(6-7-16(15)23)22-20(24)13-8-17(25-3)19(27-5)18(9-13)26-4/h6-12H,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKIPGGFEZKTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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